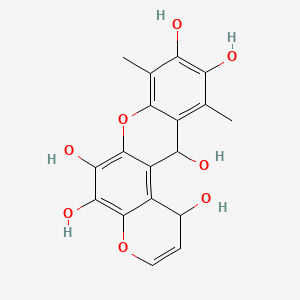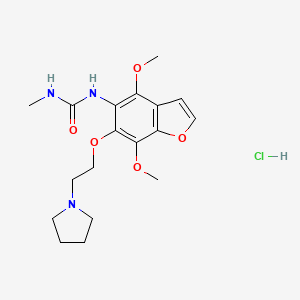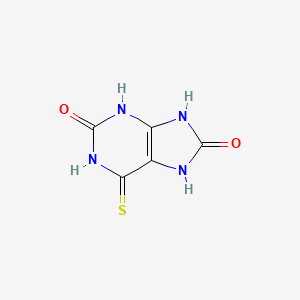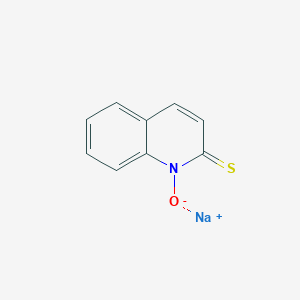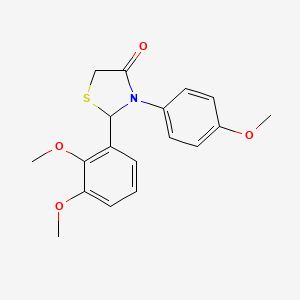
2-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4-thiazolidinone is a dimethoxybenzene.
Aplicaciones Científicas De Investigación
Antitumor Activities
A notable application of 2,3-diaryl-4-thiazolidinone derivatives, which includes compounds structurally similar to 2-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4-thiazolidinone, is their potent antitumor properties. These compounds have demonstrated significant inhibitory effects on the proliferation of cancer cell lines, including human lung cancer (A549) and human breast cancer (MDA-MB-231) cells. Structure-activity relationship (SAR) analyses have identified specific derivatives with pronounced antiproliferative activities, also showing substantial inhibitory effects on cancer cell migration. One such derivative was highlighted for its ability to suppress tumor growth and metastasis, indicating the potential of these compounds as novel anticancer agents (Wu et al., 2014).
Pharmacological Evaluation
Further investigations into thiazolidinone derivatives have expanded to encompass their pharmacological profiles, including evaluations against cancer and HIV. The preparation and assessment of these compounds, particularly focusing on their anticancer properties, have been a subject of research, suggesting their utility beyond traditional therapeutic areas (Patel et al., 2013).
Antifungal and Antimicrobial Activities
The antimicrobial and antifungal activities of 4-thiazolidinone derivatives have also been documented, with a series of compounds being synthesized and evaluated against various microbial strains. This research highlights the versatility of thiazolidinone compounds in addressing a range of biological targets, further underscoring their potential in drug development (Al-Ebaisat et al., 2016).
Propiedades
Nombre del producto |
2-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4-thiazolidinone |
|---|---|
Fórmula molecular |
C18H19NO4S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO4S/c1-21-13-9-7-12(8-10-13)19-16(20)11-24-18(19)14-5-4-6-15(22-2)17(14)23-3/h4-10,18H,11H2,1-3H3 |
Clave InChI |
AAKUGLDBNILBQK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=C(C(=CC=C3)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=C(C(=CC=C3)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



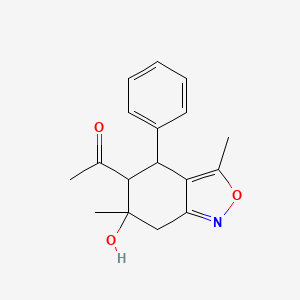
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide](/img/structure/B1227820.png)
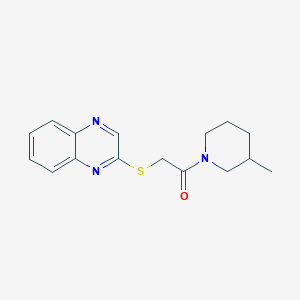
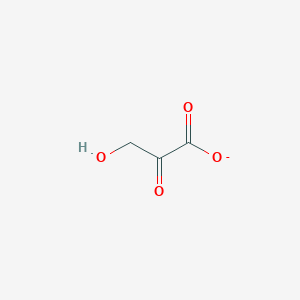
![4-[3-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1227826.png)
![2-[2-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1227829.png)



